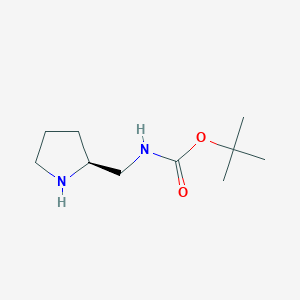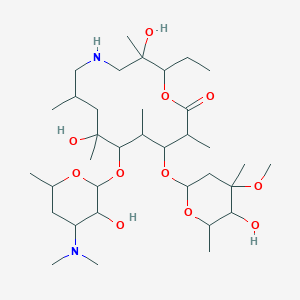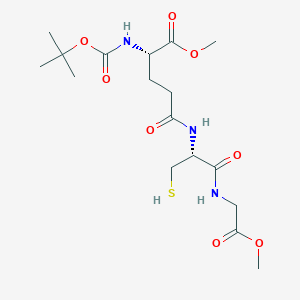![molecular formula C28H31IN2O B128217 1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 148832-04-6](/img/structure/B128217.png)
1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as IPP, and it is a piperazine derivative that has been synthesized using specific methods.
Mécanisme D'action
The mechanism of action of IPP involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. IPP has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be overactive in many types of cancer. This inhibition results in the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
IPP has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, IPP has also been found to exhibit anti-inflammatory and analgesic effects. Studies have shown that IPP can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using IPP in lab experiments is its potent anticancer activity. IPP has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using IPP in lab experiments is its high cost of synthesis, which can limit its availability for research.
Orientations Futures
There are several future directions for research on IPP. One area of research is the development of more efficient and cost-effective methods for the synthesis of IPP. Another area of research is the identification of specific cancer types that are most responsive to IPP treatment. Additionally, further studies are needed to investigate the potential applications of IPP in other fields, such as biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of IPP involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of IPP are 4-iodoanisole and 3-phenylpropenal. These two compounds undergo a reaction known as the Knoevenagel condensation, which results in the formation of 1-[(4-iodophenyl)(phenyl)methyl]-2-methoxyethene. This intermediate compound then undergoes a reaction with piperazine to give the final product, IPP.
Applications De Recherche Scientifique
IPP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of medicine, where IPP has been found to exhibit potent anticancer activity. Studies have shown that IPP can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes and signaling pathways.
Propriétés
Numéro CAS |
148832-04-6 |
|---|---|
Nom du produit |
1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Formule moléculaire |
C28H31IN2O |
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C28H31IN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-16,28H,17-23H2/b10-7+ |
Clé InChI |
RPYALWQJEMCAKH-JXMROGBWSA-N |
SMILES isomérique |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)C/C=C/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4 |
Synonymes |
4-iodo-GBR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



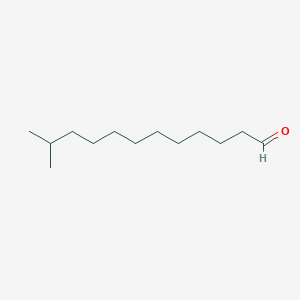
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)
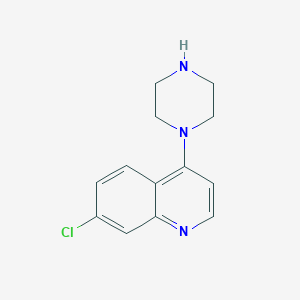
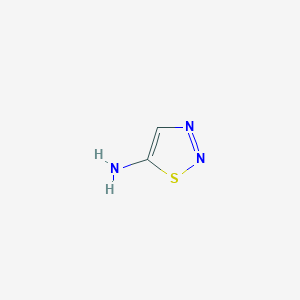
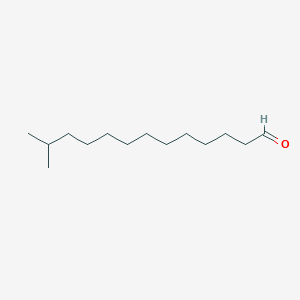
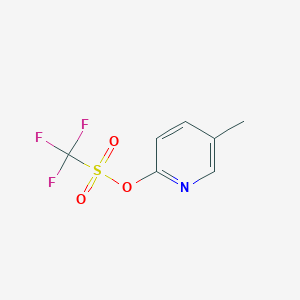
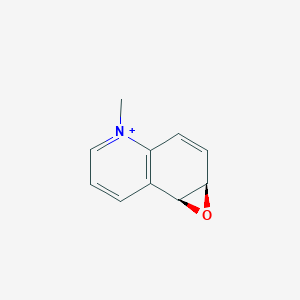
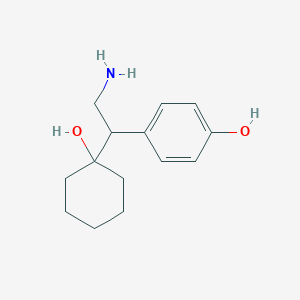
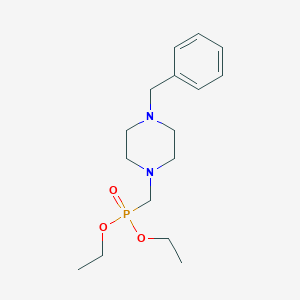
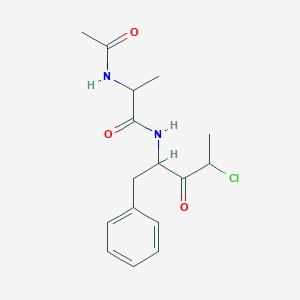
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)
